molecular formula C18H15N3O3 B3859181 1-(4-morpholinyldiazenyl)anthra-9,10-quinone

1-(4-morpholinyldiazenyl)anthra-9,10-quinone

Cat. No.: B3859181
M. Wt: 321.3 g/mol
InChI Key: OGKVZFLEDVQPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthraquinones, also known as anthraquinonoids, are a class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton . They are widely used industrially and occur naturally .


Synthesis Analysis

There are several industrial methods to produce 9,10-anthraquinone, which include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .


Molecular Structure Analysis

The 9,10-anthraquinone skeleton is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color .


Chemical Reactions Analysis

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .


Physical and Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents .

Mechanism of Action

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Safety and Hazards

Anthraquinone is considered a possible carcinogen .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years. They are being developed as promising anticancer agents .

Properties

IUPAC Name

1-(morpholin-4-yldiazenyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)19-20-21-8-10-24-11-9-21/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVZFLEDVQPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-morpholinyldiazenyl)anthra-9,10-quinone
Reactant of Route 2
Reactant of Route 2
1-(4-morpholinyldiazenyl)anthra-9,10-quinone
Reactant of Route 3
1-(4-morpholinyldiazenyl)anthra-9,10-quinone
Reactant of Route 4
1-(4-morpholinyldiazenyl)anthra-9,10-quinone
Reactant of Route 5
1-(4-morpholinyldiazenyl)anthra-9,10-quinone
Reactant of Route 6
1-(4-morpholinyldiazenyl)anthra-9,10-quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.